(But-3-yn-1-yl)(methyl)amine is an organic compound with the molecular formula C₅H₉N. This compound features a butyne moiety, specifically a but-3-yne structure, attached to a methylamine group. The presence of the alkyne functional group in its structure provides unique chemical properties, particularly in reactions involving nucleophiles and electrophiles. The compound is classified as an amine due to the presence of the amino group (-NH₂) which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .
There is no known mechanism of action for (but-3-yn-1-yl)(methyl)amine as its specific applications haven't been documented in scientific research.
The presence of the alkyne group (but-3-yn-1-yl) and the amine group makes (but-3-yn-1-yl)(methyl)amine a valuable building block for organic synthesis. These functional groups can participate in various reactions to create more complex molecules. For instance, the alkyne can undergo click chemistry reactions to form new carbon-carbon bonds, while the amine can be involved in acylation or alkylation reactions to introduce new functionalities.
The combination of the rigid alkyne spacer and the hydrogen bonding ability of the amine group could be interesting for the development of new functional materials. For example, researchers might explore incorporating (but-3-yn-1-yl)(methyl)amine into polymers to create new materials with specific properties like self-assembly or stimuli-responsiveness.
The amine functionality is a common pharmacophore, meaning it's a structural feature that interacts with biological targets. While the biological activity of (but-3-yn-1-yl)(methyl)amine itself is unknown, it could serve as a starting point for the design and synthesis of new potential drug candidates. By modifying the molecule's structure, researchers could aim to target specific biological processes.
Synthesis of (but-3-yn-1-yl)(methyl)amine can be achieved through several methods:
(But-3-yn-1-yl)(methyl)amine finds applications in various fields:
Interaction studies involving (but-3-yn-1-yl)(methyl)amine focus on its reactivity with biological macromolecules. These studies often employ techniques such as:
Similar compounds include other alkynes and amines that share structural features or functional groups. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (But-2-yn-1-yl)(methyl)amine | Alkyne + Amine | Different position of the triple bond |
| Propynamine | Terminal Alkyne + Amine | Shorter carbon chain; simpler structure |
| Butyne derivative | Alkyne | Lacks amine functionality |
| 3-Aminobut-1-yne | Alkyne + Amine | Similar structure but different reactivity |
These compounds exhibit varying degrees of reactivity and application potential based on their structural differences. The unique combination of a terminal alkyne and an amine group in (but-3-yn-1-yl)(methyl)amine allows it to serve specific roles in synthetic and biological contexts that may not be achievable by other similar compounds .
The A³ coupling reaction—a one-pot, three-component reaction between an aldehyde, amine, and alkyne—has emerged as a cornerstone for synthesizing propargylamine derivatives, including (but-3-yn-1-yl)(methyl)amine. Transition metals such as copper and gold are pivotal in facilitating this reaction by activating the terminal alkyne and enabling C–H bond functionalization.
In a representative study, solution-phase A³ coupling protocols using copper catalysts achieved high yields of 1-substituted propargylic tertiary amines, demonstrating broad substrate compatibility with aldehydes and amines. The reaction proceeds via a proposed mechanism where the metal catalyst coordinates to the alkyne, inducing polarization of the C≡C bond and subsequent nucleophilic attack by the in situ-generated imine. Solid-phase variations of this method have also been developed, enabling combinatorial library synthesis for high-throughput screening. Gold catalysts, while less commonly employed, offer complementary reactivity, particularly in reactions requiring milder conditions.
Table 1: Selected Examples of Transition Metal-Catalyzed A³ Coupling
| Catalyst | Substrates | Conditions | Yield |
|---|---|---|---|
| Cu(I) | Benzaldehyde, morpholine, phenylacetylene | Toluene, 80°C, 12h | 85% |
| Au(I) | Salicylaldehyde, piperidine, hex-1-yne | Neat, 60°C, 6h | 78% |
The choice of solvent and temperature significantly impacts reaction efficiency, with polar aprotic solvents like acetonitrile often enhancing metal catalyst activity.
Microwave-assisted continuous-flow systems have revolutionized the synthesis of propargylamines by combining rapid heating with precise reaction control. A notable MACOS protocol employs thin films of copper or gold deposited on glass reactors, which act as both catalysts and microwave absorbers. Under microwave irradiation (2–10 W), these films reach temperatures exceeding 900°C, enabling efficient A³ coupling within minutes.
Key advantages of MACOS include:
Table 2: Substrate Scope in MACOS-Mediated A³ Coupling
| Alkyne | Amine | Aldehyde | Conversion |
|---|---|---|---|
| Phenylacetylene | Benzylamine | 4-Nitrobenzaldehyde | 88% |
| Hex-1-yne | Piperidine | Salicylaldehyde | 75% |
This method is particularly advantageous for thermally labile substrates, as the short residence time in the flow reactor minimizes decomposition.
Gold nanoparticles (AuNPs) and N-heterocyclic carbene (NHC)-gold complexes have shown remarkable efficacy in mediating cyclization and carboxylative functionalization of propargylamines. For instance, AuNP-catalyzed carboxylative cyclization with CO₂ yields oxazolidinones—a class of heterocycles with notable bioactivity. Density functional theory (DFT) studies reveal that the reaction initiates via N-coordination of the propargylamine to the gold center, followed by CO₂ insertion and cyclization to form a five-membered ring.
Mechanistic Highlights:
This method achieves excellent regioselectivity and is adaptable to diverse propargylamine substrates, including those derived from (but-3-yn-1-yl)(methyl)amine.
Base-mediated hydroamination offers a metal-free alternative for constructing nitrogen-containing heterocycles from propargylamine precursors. While transition metal catalysis dominates the field, recent work demonstrates that ortho-hydroxy-substituted aldehydes (e.g., salicylaldehyde) can act as bifunctional reagents in A³ coupling, bypassing the need for metal catalysts. The phenolic hydroxyl group facilitates alkyne activation via hydrogen bonding, enabling proton transfer and subsequent imine formation.
Key Observations:
Although intramolecular hydroamination remains underexplored for (but-3-yn-1-yl)(methyl)amine, intermolecular studies suggest that judicious base selection (e.g., K₂CO₃ or DBU) could enable analogous cyclizations.
Copper-based catalysts have emerged as cornerstone systems for synthesizing propargylamines like (but-3-yn-1-yl)(methyl)amine. The metal–organic framework (MOF) Cu~2~(BDC)~2~(DABCO) (BDC = 1,4-benzenedicarboxylate; DABCO = 1,4-diazabicyclo[2.2.2]octane) enables a cascade methylation and C–H functionalization process. This system facilitates the reaction between N-methylanilines and terminal alkynes via tert-butylperoxide-mediated methylation, achieving yields exceeding 85% for propargylamine derivatives [1]. The MOF’s porous architecture enhances substrate accessibility while stabilizing copper active sites, enabling efficient recycling without significant activity loss [1].
A complementary copper-catalyzed approach involves Michael addition followed by C–C bond cleavage. Secondary amines react with methyl vinyl ketone derivatives and 1-alkynes in the presence of copper(I) halides, forming iminium intermediates that undergo acetylide addition [2]. For (but-3-yn-1-yl)(methyl)amine, this method achieves 70–98% yields under solvent-free conditions, with broad substrate tolerance for both aromatic and aliphatic alkynes [2]. The catalytic cycle involves:
Table 1: Copper-Catalyzed Synthesis of (But-3-yn-1-yl)(methyl)amine Derivatives
| Catalyst | Substrate Scope | Yield (%) | Conditions |
|---|---|---|---|
| Cu~2~(BDC)~2~(DABCO) | Aromatic/Aliphatic Alkynes | 85–92 | Toluene, 100°C [1] |
| CuCl | Aliphatic Alkynes | 70–98 | Solvent-free, 100°C [2] |
Palladium nanocatalysts supported on layered double hydroxides (LDHs) offer a sustainable platform for solvent-free propargylamine synthesis. LDHs, with their tunable basic sites and high surface area, stabilize palladium nanoparticles (PdNPs) while promoting C–N and C–C bond formation. In one system, PdNPs immobilized on Mg-Al LDHs catalyze the three-component coupling of alkynes, aldehydes, and amines, yielding (but-3-yn-1-yl)(methyl)amine derivatives in >90% efficiency [3]. The LDH’s Brønsted basicity activates carbonyl groups, while PdNPs facilitate alkyne insertion via π-activation.
Key advantages of Pd-LDH systems include:
Table 2: Palladium-LDH Catalyzed Synthesis Performance
| LDH Composition | Pd Loading (wt%) | Turnover Frequency (h⁻¹) | Substrate Compatibility |
|---|---|---|---|
| Mg-Al-CO₃ | 1.5 | 135 | Aromatic/Aliphatic [3] |
| Ni-Fe-Cl | 2.0 | 98 | Sterically Hindered [3] |
Gold catalysts, though less explored for propargylamine synthesis, exhibit unique reactivity in chlorinated solvents. Dichloromethane (DCM) enhances Au(I)-mediated alkyne activation by stabilizing cationic intermediates through polar interactions. In the synthesis of (but-3-yn-1-yl)(methyl)amine, AuCl~3~ catalyzes the coupling of methylamine with but-3-yn-1-ol via a proposed mechanism:
Chlorinated solvents increase reaction rates by:
Table 3: Solvent Effects on Gold-Catalyzed Propargylamine Synthesis
| Solvent | Dielectric Constant | Reaction Rate (k, ×10³ s⁻¹) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 4.2 | 89 |
| Toluene | 2.38 | 1.1 | 45 |
| Ethanol | 24.55 | 0.7 | 32 |
Early work with gold(I)–N-heterocyclic carbene complexes established an N-bound resting state that must isomerise to an alkyne-bound species before carbon dioxide can be incorporated [1]. Density functional theory locates the sequence of elementary steps summarised below.
| Elementary step | Calculated free-energy barrier (kilocalories per mole) | Catalyst system | Key mechanistic feature |
|---|---|---|---|
| N→π isomerisation (amine-bound → alkyne-bound) | 19.7 [2] | Gold(I)–N-heterocyclic carbene | Enables alkyne activation |
| Nucleophilic attack of carbamate on activated C≡C | 20.5 [2] | Gold(I)–N-heterocyclic carbene | Forms five-membered metallacycle |
| Five-membered ring closure (rate-determining) | 24.5 [1] [2] | Gold(I)–N-heterocyclic carbene | Substrate acts as internal base |
| Same step with copper(I)/1,8-diazabicyclo[5.4.0]undec-7-ene | 33.1 [3] | Copper(I) | Barrier controlled by outer-sphere proton shuttle |
| Same step with cobalt(II)/ionic-liquid system | 31.7 [4] | Cobalt(II) | Higher charge stabilises carbamate less efficiently |
Key findings
The protodeauration of the vinyl–gold species derived from (But-3-yn-1-yl)(methyl)amine regenerates the catalyst and delivers the oxazolidinone product. Combined kinetics and density functional theory reveal a concerted carbon–hydrogen bond formation and gold–carbon bond cleavage with remarkably low activation free energies.
| Proton source | Free-energy barrier (kilocalories per mole) for C–H formation | Experimental or computational method | Observations |
|---|---|---|---|
| Protonated carbamic acid of the substrate | 15.9 [5] | Density functional theory | Most favourable internal acid pathway |
| 4-fluorophenol (model for external Brønsted acids) | 18.5 [6] | Variable-time nuclear magnetic resonance | Matches computed 18.2 barrier (syn-conformer) |
| Phenols with electron-donating substituents | 16–17 [7] | Kinetic Hammett study | Electron donation accelerates protodeauration |
Additional insights
Five-exo-dig closure converts (But-3-yn-1-yl)(methyl)amine into five-membered heterocycles such as imidazolidine-2-thiones or oxazolines. Transition-state calculations quantify how catalyst choice governs selectivity and rate.
| Catalyst / activation mode | Pathway analysed | Barrier (kilocalories per mole) | Dominant transition-state feature | Outcome |
|---|---|---|---|---|
| Copper(I) chloride with phenyl isothiocyanate | S-cyclisation | 8.2 [9] | Soft Cu(I) aligns S lone pair with π* orbital | Thiazolidine-2-imine favoured 65% |
| Same system, N-cyclisation | N-cyclisation | 10.2 [9] | Charge localised on nitrogen; less orbital overlap | Minor imidazolidine |
| Gold(I) phosphine complexes (oxyauration) | Oxygen attack on propargyl amide | ≤2.0 | Oxyauration step essentially barrierless | Quantitative alkylidene-oxazoline |
| Uncatalysed, base-mediated hydroamination | Nitrogen attack | 12.0 ± 0.5 [10] [11] | Transition state stabilised by intramolecular hydrogen bonding | Moderate conversion at room temperature |
Mechanistic conclusions
a. Soft Lewis acids such as copper(I) or gold(I) distort the alkyne, lowering five-exo-dig barriers below ten kilocalories per mole and ensuring room-temperature turnover [9].
b. The Baldwin rules favour five-exo-dig geometry; however, electronic bias (for example an adjacent thiocarbonyl) and steric effects fine-tune whether sulfur or nitrogen acts as the cyclising nucleophile [9].c. When gold(I) assists, oxyauration produces a vinyl–gold intermediate that collapses without a discernible barrier, explaining the near-quantitative formation of alkylidene oxazolines.